3-Ethylbenzophenone

説明

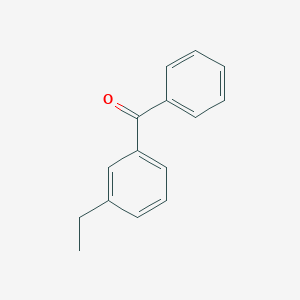

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSYHKJWZIKKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216267 | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-43-4 | |

| Record name | 3-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66067-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8NXA3CX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Synthetic Methodologies

General Methodologies for Aryl Ketone Synthesis Applied to 3-Ethylbenzophenone Analogs

Tandem Catalytic Reactions

Tandem catalytic reactions, which involve a sequence of two or more catalytic transformations in a single pot, offer efficiency and atom economy. For aryl ketone synthesis, these methods often combine carbon-carbon bond formation with subsequent oxidation or other functional group transformations.

A notable tandem approach for synthesizing aryl ketones involves the addition of arylboronic acids to aldehydes, followed by oxidation. Orthoplatinated triarylphosphite complexes have been employed as catalysts for this transformation. In these reactions, arylboronic acids react with aldehydes in the presence of the platinum catalyst, forming intermediate alcohols, which are then oxidized to yield the desired aryl ketones. This method has demonstrated high yields, with catalyst loadings as low as 0.01% under microwave irradiation, showcasing its efficiency for aryl ketone formation nih.govccspublishing.org.cnomicsdi.org. While specific examples for this compound using this exact methodology are not explicitly detailed in the provided search results, the general principle is applicable to the synthesis of various aryl ketones, including those with alkyl substituents on the aromatic rings.

Table 1: Orthoplatinated Triarylphosphite-Catalyzed Aryl Ketone Synthesis

| Reaction Type | Catalyst | Oxidant | Conditions | Typical Yields | References |

| Addition of arylboronic acids to aldehydes followed by oxidation to aryl ketones | Orthoplatinated triarylphosphite complexes | 3-Pentanone | Microwave irradiation, low catalyst loading | High | nih.govccspublishing.org.cnomicsdi.org |

| Tandem addition of arylboronic acids with aldehydes, followed by oxidation to aryl ketones | Type I platinacycle (e.g., complex 1) | 3-Pentanone | Microwave irradiation | High | nih.gov |

Friedel-Crafts Acylation in Lewis Acidic Ionic Liquids

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones. Its application in Lewis acidic ionic liquids (ILs) offers advantages such as enhanced reaction rates, improved selectivity, and the potential for catalyst recycling, aligning with green chemistry principles sigmaaldrich.comcapes.gov.brresearchgate.netresearchgate.net. Lewis acidic ILs, often based on imidazolium (B1220033) salts combined with metal chlorides like FeCl₃, AlCl₃, or ZnCl₂, can act as both solvents and catalysts. These systems have been successfully used for the acylation of various aromatic compounds to produce benzophenone (B1666685) derivatives capes.gov.brresearchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.ua. For instance, [Bmim]Cl–FeCl₃ has shown high catalytic activity in the acylation of aromatic compounds, yielding products in good to excellent yields capes.gov.brresearchgate.netdntb.gov.ua. While direct examples for this compound are not explicitly stated, the established efficacy of this method for benzophenone synthesis suggests its applicability to substituted benzophenones like this compound.

Table 2: Friedel-Crafts Acylation in Lewis Acidic Ionic Liquids

| Aromatic Substrate | Acylating Agent | Lewis Acidic Ionic Liquid | Conditions | Product Type | Typical Yields | References |

| Aromatic compounds | Acyl chlorides/ anhydrides | [Bmim]Cl–FeCl₃, [Bmim]Cl–AlCl₃, [Bmim]Cl–ZnCl₂ | Varied, often mild conditions | Aryl Ketones | Good to Excellent | capes.gov.brresearchgate.netresearchgate.netmdpi.comdntb.gov.ua |

| Benzene (B151609) derivatives | Acylating agents | Tunable aryl alkyl ionic liquids (TAAILs) with FeCl₃ | Ambient atmosphere | Benzophenones | Moderate to Good | researchgate.net |

Medicinally Relevant Aryl Ketone Synthesis Principles Applicable to this compound Scaffolds

Aryl ketones, particularly benzophenone derivatives, constitute a significant class of compounds in medicinal chemistry due to their presence in numerous naturally occurring bioactive molecules and their utility as synthetic building blocks for pharmaceuticals nih.govresearchgate.netrsc.org. The benzophenone scaffold is recognized for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties nih.govresearchgate.net.

Principles guiding the synthesis of medicinally relevant aryl ketones often focus on achieving structural diversity, high yields, and regioselectivity. Methods like Friedel-Crafts acylation, while traditional, are continually refined with modern catalysts and solvent systems (e.g., ionic liquids) to improve efficiency and sustainability sigmaaldrich.comresearchgate.net. Furthermore, tandem catalytic reactions, as discussed earlier, offer streamlined pathways to complex aryl ketone structures nih.govccspublishing.org.cn.

The synthesis of derivatives of this compound would leverage these principles. For instance, the introduction of specific functional groups onto the ethyl-substituted phenyl ring or the unsubstituted phenyl ring can modulate biological activity. Research into benzophenone scaffolds has identified potent molecules with activities against various targets, including HIV reverse transcriptase and inflammatory markers nih.govresearchgate.net. The ability to synthesize substituted benzophenones efficiently is therefore crucial for drug discovery efforts exploring this scaffold.

Table 3: Benzophenone Scaffolds in Medicinal Chemistry

| Benzophenone Derivative/Scaffold | Biological Activity/Application | Synthesis Principles Utilized | References |

| General Benzophenone Scaffolds | Anticancer, anti-inflammatory, antimicrobial, antiviral | Diverse synthetic routes, structural modification | nih.govresearchgate.net |

| Benzophenone derivatives | Non-nucleoside HIV-1 reverse transcriptase inhibitors | Friedel-Crafts acylation, substituent variation | nih.gov |

| Benzophenone derivatives | TNF-α and IL-6 inhibitory activities | Friedel-Crafts acylation, bromination | nih.gov |

| Benzophenone derivatives | Potential drug candidates | Hybridization of bioactive fragments | tudublin.ie |

Elucidation of Reaction Mechanisms and Transformative Pathways

Photochemical Reaction Mechanisms of 3-Ethylbenzophenone and Related Compounds

The formation of this compound is a primary outcome of the irradiation of Ketoprofen (B1673614), particularly in a neutral aqueous environment. nih.gov The transformation from Ketoprofen to this compound is a photodecarboxylation process, the pathways of which are influenced by factors such as pH and the nature of the excited state. nih.govnih.gov

The conversion of Ketoprofen to this compound upon exposure to light proceeds through distinct mechanistic pathways involving key reactive intermediates. The primary step is the decarboxylation of Ketoprofen, which can be initiated from different excited states depending on the pH of the solution. nih.gov

One of the proposed mechanisms for the formation of this compound involves the generation of a benzylic carbanion. nih.gov In aqueous solutions, particularly under basic conditions where Ketoprofen exists in its deprotonated (anionic) form, photoexcitation can lead to the expulsion of a molecule of carbon dioxide. nih.govnih.gov This decarboxylation results in the formation of a transient benzylic carbanion. The subsequent protonation of this highly reactive carbanion by the solvent (water) yields the final product, this compound. nih.gov Laser-induced optoacoustic spectroscopy studies have provided evidence for the formation of the carbanion intermediate within nanoseconds of laser excitation of the Ketoprofen anion. nih.gov

An alternative pathway to this compound involves a benzylic radical intermediate. nih.gov This mechanism is also initiated by the photodecarboxylation of Ketoprofen. Following the loss of carbon dioxide, a benzylic radical is formed. researchgate.net This radical can then abstract a hydrogen atom from the surrounding solvent or another molecule to form this compound. The presence of other photoproducts, such as 3-(1-hydroperoxyethyl)benzophenone and 3-(1-hydroxyethyl)benzophenone, in irradiated Ketoprofen solutions lends support to the involvement of a benzylic radical, as these compounds are likely derived from the reaction of the benzylic radical with oxygen or water. nih.gov

The pH of the medium plays a crucial role in determining the dominant pathway for the phototransformation of Ketoprofen. nih.govnih.gov The rate of Ketoprofen photolysis itself is not significantly affected by its acid-base equilibrium; however, the subsequent degradation reactions show a marked dependence on pH. nih.gov

At a low pH (e.g., 1.3), the formation of oxygenated primary products that undergo rapid photolysis is observed. nih.gov In contrast, the deprotonated form of Ketoprofen, which is prevalent in neutral to basic solutions, preferentially transforms into this compound. nih.gov Computational studies have indicated that the decarboxylation of the deprotonated form of Ketoprofen (KP-) starts from a long-distance charge transfer (CT) excited state. nih.gov In contrast, the decarboxylation of the acidic form (KP) is thought to proceed from a short-distance CT excited state. nih.gov Water molecules have been shown to play an active role by assisting in the proton transfer steps of these reactions. nih.govnih.gov Laser-induced optoacoustic spectroscopy has revealed that at acidic pH (around 6), a neutral biradical species is formed following the protonation of the decarboxylated carbanion, which then decays to this compound. nih.gov At a more basic pH (around 11), the direct formation of this compound is observed, involving a reaction with the solvent on a timescale of hundreds of nanoseconds. nih.gov

| pH Condition | Predominant Ketoprofen Form | Primary Phototransformation Pathway | Key Intermediates |

| Acidic (e.g., pH 1.3) | Acidic (KP) | Formation of oxygenated products | Not specified |

| Neutral to Basic | Deprotonated (KP-) | Formation of this compound | Benzylic carbanion, Benzylic radical |

The photochemical reactivity of aromatic ketones like Benzophenone (B1666685) and its derivatives, including Ketoprofen and this compound, is intrinsically linked to the dynamics of their electronically excited states. The absorption of UV light promotes the molecule to a singlet excited state (S1), which can then undergo various photophysical and photochemical processes.

For many aromatic ketones, intersystem crossing (ISC) from the initially populated singlet excited state to a lower-energy triplet excited state (T1) is a highly efficient process. edinst.comnih.gov This is due to the favorable energetic proximity and coupling between the singlet and triplet manifolds. scispace.com

The triplet state of aromatic ketones is often the key reactive intermediate in many photochemical reactions. chempedia.infomsu.edu This is because the triplet state has a significantly longer lifetime than the singlet state, allowing more time for bimolecular reactions to occur. msu.edu The triplet state can be depicted as a diradical, which explains its high reactivity in processes like hydrogen atom abstraction. msu.eduresearchgate.net

Excited State Dynamics and Intersystem Crossing Efficiency

Quantum Yield Determination in Photoreactions

The quantum yield (Φ) of a photoreaction is a critical measure of its efficiency, representing the fraction of absorbed photons that lead to a specific chemical event. While specific quantum yield data for this compound's primary photoreactions are not extensively documented in readily available literature, analysis of related meta-substituted benzophenones provides significant insight.

For instance, studies on 3-(hydroxymethyl)benzophenone in acidic aqueous solutions have shown a highly efficient intramolecular photoredox reaction with a quantum yield (Φ) of approximately 0.6. nih.gov This reaction is a hallmark of the "meta-effect," suggesting that photoreactions involving the meta-substituent on the benzophenone ring can be remarkably efficient under specific conditions. nih.gov It is plausible that this compound could undergo analogous, albeit different, efficient reactions driven by its meta-ethyl group.

Mechanistic Investigations of Triplet Deactivation

Upon absorption of UV light, benzophenone and its derivatives efficiently undergo intersystem crossing from the initial excited singlet state (S₁) to a more stable triplet state (T₁). rsc.org The deactivation of this T₁ state is a key process that dictates the subsequent photochemical outcomes. The primary mechanisms for triplet deactivation include:

Phosphorescence: The radiative decay from the triplet state back to the ground singlet state (S₀), accompanied by the emission of light.

Intramolecular Processes: Non-radiative decay to the S₀ state.

Quenching: Interaction with other molecules (quenchers), which deactivates the triplet state. A common example is quenching by molecular oxygen, which can lead to the formation of highly reactive singlet oxygen. edinst.com

Triplet-Triplet Annihilation: A reaction between two triplet-state molecules to produce one molecule in an excited singlet state and one in the ground state. edinst.com

The lifetime of the triplet state is sensitive to the environment. For benzophenone embedded in a polymer matrix like PMMA, the triplet state is longer-lived at lower temperatures because relaxation mechanisms such as collisional quenching are inhibited. edinst.com

"Meta-Effect" Photochemistry in Substituted Benzophenones

A significant area of research in benzophenone photochemistry is the "meta-effect," where the presence of an electron-donating group at the meta-position enables unique photochemical reactions that are not observed with para- or ortho-substitution. mdpi.com This effect facilitates electronic communication between the 1,3-positions on the benzene (B151609) ring in the excited state. nih.gov

Research on various meta-substituted benzophenones has demonstrated that these compounds can undergo distinct photochemical pathways, such as intramolecular photoredox reactions or deprotonation at the meta-substituent, particularly in acidic, water-containing solutions. nih.gov The nature of the substituent is crucial; electron-donating groups have been found to facilitate these reactions by stabilizing the critical biradical intermediates involved. nih.gov The ethyl group in this compound, being a weak electron-donating group, is expected to influence its photochemistry through this meta-effect, potentially leading to specific hydrogen abstraction or cyclization reactions under appropriate conditions.

Influence of Confined Spaces on Photochemical Behavior

The photochemical behavior of molecules can be dramatically altered when they are placed in confined spaces, such as the cavities of zeolites, macrocycles, or self-assembled cages. wpmucdn.com These environments can impose geometric constraints, alter local polarity, and restrict molecular motion, thereby influencing reaction pathways and product selectivity.

While specific studies on this compound in confined media are limited, general principles from related systems are applicable. Confinement can:

Enhance Stability: Protect reactive intermediates from degradation.

Alter Selectivity: Favor the formation of specific isomers or products due to steric hindrance within the host cavity.

Control Reactivity: The interaction between the guest molecule (this compound) and the host can modify the electronic properties of the excited state, potentially opening new reaction channels or inhibiting others.

For example, the photochemical conversion of α-pyrone to cyclobutadiene (B73232) was achieved by first entrapping it within a hemicarcerand, which stabilized the highly reactive product. wpmucdn.com Similar strategies could potentially be used to control the photochemical outcomes of this compound.

Environmental Degradation Pathways of this compound

The fate of benzophenone and its derivatives in the environment is a subject of increasing interest due to their widespread use. Degradation can occur through various chemical and biological processes, particularly in aquatic systems.

Chemical Degradation Processes in Aquatic Environments

In aquatic environments, the chemical degradation of this compound is primarily driven by photochemical processes and reactions with oxidants.

Photodegradation: Direct absorption of sunlight can lead to the breakdown of the molecule. However, indirect photodegradation is often more significant. researchgate.net This process involves reactive species generated from other components in the water, such as dissolved organic matter.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant present in sunlit surface waters. It is a major contributor to the degradation of many organic pollutants. researchgate.net Advanced oxidation processes, such as UV/H₂O₂ or ozonation, are designed to generate •OH radicals to break down persistent compounds like benzophenone derivatives. researchgate.netnih.gov Studies on benzophenone-3 have shown that it reacts rapidly with •OH radicals. nih.gov

Reaction with Ozone (O₃): Ozonation is a water treatment method that can effectively degrade benzophenones. The reaction can proceed through direct reaction with molecular ozone or via the hydroxyl radicals produced from ozone decomposition. nih.gov

Chlorination: During water disinfection, benzophenone derivatives can react with chlorine, leading to the formation of various halogenated by-products. researchgate.net

Table of Degradation Processes

| Degradation Process | Primary Reactive Species | Typical Environment | Reference |

|---|---|---|---|

| Indirect Photodegradation | Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂) | Sunlit Surface Waters | researchgate.net |

| Advanced Oxidation (UV/H₂O₂) | Hydroxyl Radical (•OH) | Water Treatment Facilities | researchgate.net |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Water Treatment Facilities | nih.gov |

| Chlorination | Aqueous Chlorine (e.g., HOCl, OCl⁻) | Water Disinfection, Swimming Pools | researchgate.net |

Hydrolysis Kinetics and pH Dependence

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of an organic compound to hydrolysis is highly dependent on its chemical structure and the pH of the surrounding medium.

The stability of the benzophenone core structure to hydrolysis is well-documented for related compounds. For instance, benzophenone-3 has shown high stability in aqueous solutions over extended periods. While the ethyl substituent on one of the phenyl rings of this compound might slightly alter its electronic properties compared to the parent benzophenone, it is not expected to introduce a hydrolyzable functional group. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Table 1: Predicted Hydrolysis Behavior of this compound at Different pH Values

| pH Condition | Expected Reaction Rate | Rationale |

| Acidic (pH < 7) | Negligible | The ketone functional group is stable to acid-catalyzed hydrolysis. |

| Neutral (pH = 7) | Negligible | The compound lacks functional groups susceptible to neutral hydrolysis. |

| Basic (pH > 7) | Negligible | The ketone functional group is stable to base-catalyzed hydrolysis. |

Oxidative Transformations

Oxidative transformations involve the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O₃), and other reactive oxygen species. These reactions can lead to the partial or complete degradation of the parent compound.

Specific studies detailing the oxidative transformation of this compound are limited. However, insights can be drawn from the known oxidative pathways of other alkylated aromatic compounds and benzophenones. The ethyl group attached to the phenyl ring represents a potential site for oxidative attack.

One plausible pathway is the oxidation of the ethyl side chain. This could proceed through a series of steps, potentially leading to the formation of 1-(3-benzoylphenyl)ethanol, followed by further oxidation to 3-acetylbenzophenone (B1664593), and ultimately cleavage of the side chain to form 3-benzoylbenzoic acid.

Another potential site of oxidative attack is the aromatic rings. Hydroxyl radicals, which are highly reactive and non-selective, can add to the aromatic rings, leading to the formation of hydroxylated derivatives of this compound. The position of hydroxylation would be influenced by the directing effects of the ethyl and benzoyl substituents.

Enzymatic and Biotic Degradation Mechanisms

Enzymatic and biotic degradation refer to the transformation of a compound by microorganisms such as bacteria and fungi. These processes are fundamental to the natural attenuation of organic pollutants in the environment.

There is a lack of specific research on the enzymatic and microbial degradation of this compound. However, the general principles of microbial metabolism of aromatic ketones can provide a framework for postulating potential degradation pathways. Microorganisms possess a diverse array of enzymes, such as monooxygenases and dioxygenases, that can initiate the breakdown of aromatic compounds.

A likely initial step in the biotic degradation of this compound would be the enzymatic hydroxylation of one of the aromatic rings. This is a common strategy employed by microorganisms to increase the water solubility of hydrophobic compounds and prepare them for ring cleavage. The resulting hydroxylated intermediates could then undergo further enzymatic reactions, leading to the opening of the aromatic ring and subsequent metabolism to central metabolic intermediates.

Alternatively, microorganisms might target the ethyl side chain. Enzymes could catalyze the oxidation of the ethyl group, similar to the abiotic oxidative pathways, leading to the formation of alcohols, ketones, and carboxylic acids. Furthermore, some microorganisms are known to reduce the carbonyl group of ketones to a secondary alcohol. In the case of this compound, this would yield (3-ethylphenyl)(phenyl)methanol.

Photolytic Decomposition and Photochemical Oxidation in Natural Waters

Photolytic decomposition, or photolysis, is the breakdown of a chemical compound by photons. In natural waters, this can occur through direct absorption of sunlight or through indirect photochemical reactions involving other light-absorbing substances.

Direct Photolysis via Sunlight Absorption

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency of direct photolysis depends on the compound's absorption spectrum and the quantum yield of the reaction. Benzophenones are known to absorb ultraviolet (UV) radiation, which is a component of sunlight. This absorption can promote the molecule to an excited triplet state, which is a highly reactive species. This excited state can then undergo various reactions, including hydrogen abstraction from surrounding water molecules or other organic matter, initiating a cascade of radical reactions. While benzophenone itself is relatively photostable, the presence of the ethyl group in this compound may influence its photochemical reactivity.

Indirect Photochemical Oxidation Initiated by Dissolved Sensitizers

In natural waters, indirect photochemical oxidation is often a more significant degradation pathway than direct photolysis. This process is initiated by dissolved natural organic matter (DOM), which absorbs sunlight and generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These ROS can then react with and degrade organic pollutants like this compound.

The reaction with hydroxyl radicals is expected to be a major pathway for the indirect photochemical oxidation of this compound. As mentioned in the oxidative transformations section, •OH can attack both the ethyl side chain and the aromatic rings, leading to a variety of degradation products. Singlet oxygen, being a more selective oxidant, might react with the electron-rich aromatic rings, although this pathway is generally less significant for benzophenones compared to reaction with hydroxyl radicals.

Identification of Phototransformation Products

Specific studies identifying the subsequent phototransformation products of this compound are scarce. However, based on the photochemical behavior of related benzophenones, several types of products can be anticipated. These may include hydroxylated derivatives from the reaction with hydroxyl radicals, as well as products resulting from the oxidation of the ethyl side chain.

Table 2: Potential Phototransformation Products of this compound

| Proposed Product | Formation Pathway |

| Hydroxylated 3-Ethylbenzophenones | Reaction with hydroxyl radicals (•OH) |

| 1-(3-benzoylphenyl)ethanol | Oxidation of the ethyl group |

| 3-Acetylbenzophenone | Further oxidation of 1-(3-benzoylphenyl)ethanol |

| 3-Benzoylbenzoic acid | Oxidative cleavage of the ethyl group |

It is important to note that the formation and distribution of these products would be highly dependent on the specific environmental conditions, such as the concentration of dissolved organic matter, pH, and the intensity of sunlight.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment of each atom.

Comprehensive 1D and 2D NMR Spectral Analysis for Structural Assignment

One-dimensional (1D) NMR, specifically ¹H NMR and ¹³C NMR, provides a fingerprint of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). ¹³C NMR, on the other hand, identifies the different types of carbon atoms and their electronic environments. For 3-Ethylbenzophenone, the ¹H NMR spectrum would typically show signals corresponding to the aromatic protons, the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, and the benzylic methylene protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (including those directly attached to the ethyl group and the phenyl ring), and the aliphatic carbons of the ethyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing atom connectivity and confirming structural assignments. COSY spectra reveal proton-proton couplings, mapping out which protons are adjacent to each other. HSQC correlates protons directly bonded to carbons, while HMBC provides correlations between protons and carbons separated by two or three bonds, thereby establishing the carbon-carbon framework and the position of substituents. For this compound, HMBC would be particularly useful in confirming the attachment of the ethyl group at the meta position of one phenyl ring and its connection to the carbonyl group.

Solid-State NMR for Probing Molecular Structure and Dynamics in Condensed Phases

Solid-state NMR (ssNMR) is employed when the compound is in a solid form, allowing for the investigation of its structure and dynamics in the condensed phase. This technique is valuable for crystalline materials or amorphous solids, providing information that may differ from solution-state NMR due to restricted molecular motion and potential intermolecular interactions. ssNMR can reveal details about crystal packing, polymorphism, and the conformational states of molecules in the solid state. While specific ssNMR data for this compound is not widely published, the technique would involve techniques like Magic Angle Spinning (MAS) to narrow spectral lines and improve resolution, allowing for the assignment of ¹³C and ¹H resonances to specific atomic sites within the solid lattice. This could provide insights into how the ethyl group and phenyl rings are oriented and interact with neighboring molecules.

Advanced Techniques for Elucidating Stereochemistry and Conformation

While this compound does not possess chiral centers, advanced NMR techniques can still be used to probe its conformational preferences. For molecules with rotational freedom around single bonds, such as the bond connecting the ethyl group to the phenyl ring or the bond between the carbonyl carbon and the phenyl rings, NMR can provide insights into preferred conformations. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can detect through-space correlations between protons that are close in proximity, even if they are not directly bonded. This can help to map out the spatial arrangement of different parts of the molecule, providing evidence for specific rotamers or conformational states, particularly in solution. For benzophenone (B1666685) derivatives, studies have explored the torsional angles of the phenyl rings relative to the carbonyl group, which can be influenced by substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. This data is critical for confirming the molecular formula and elucidating the structure through fragmentation pathways.

Detailed Fragmentation Pathway Analysis for Structural Confirmation

Electron Ionization (EI) is a common ionization method in GC-MS, often leading to extensive fragmentation. The molecular ion of this compound (C₁₅H₁₄O) would have a molecular weight of approximately 210.27 g/mol . The fragmentation pattern provides clues about the structural components of the molecule. Common fragmentation pathways for benzophenones involve cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions and phenyl cations.

Identification of Characteristic Fragment Ions (e.g., m/z 133, 105)

For this compound, characteristic fragment ions are observed, which are instrumental in confirming its structure. The PubChem database indicates that in the GC-MS analysis of this compound, the top three most abundant fragment ions are at m/z 133, m/z 105, and m/z 77 nih.gov.

m/z 133: This ion is likely formed by the cleavage of the ethyl group and one phenyl ring from the benzophenone core. A plausible fragmentation pathway leading to m/z 133 could involve the loss of the ethylphenyl moiety from the carbonyl group, or a more complex rearrangement. Alternatively, it could arise from the fragmentation of the ethylphenyl part of the molecule.

m/z 105: This ion is a very common fragment in the mass spectra of benzophenone derivatives. It typically corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the substituted phenyl ring (in this case, the 3-ethylphenyl ring) nih.govasdlib.org. This fragmentation confirms the presence of a phenyl ketone moiety.

m/z 77: This ion commonly represents the phenyl cation ([C₆H₅]⁺), resulting from the further fragmentation of the benzoyl cation (m/z 105) by loss of carbon monoxide (CO) asdlib.org.

The presence and relative abundance of these ions, particularly m/z 105 and m/z 133, strongly support the proposed structure of this compound. Further detailed analysis of fragmentation pathways, potentially using tandem mass spectrometry (MS/MS), can provide even more definitive structural information by isolating precursor ions and analyzing their subsequent fragmentation products fu-berlin.deresearchgate.net.

Mechanisms of Ion Dissociation (Simple Cleavage vs. Rearrangements)

When subjected to Electron Ionization (EI) in a mass spectrometer, molecules like this compound undergo fragmentation, yielding a characteristic pattern of ions that aids in structural identification chemguide.co.ukorgchemboulder.comthermofisher.comslideshare.net. The process begins with the formation of a molecular radical ion (M⁺•) upon bombardment with high-energy electrons chemguide.co.ukorgchemboulder.comthermofisher.com. This molecular ion is often energetically unstable and decomposes into smaller, more stable fragment ions and neutral radicals chemguide.co.ukorgchemboulder.com.

For aromatic ketones such as benzophenone derivatives, fragmentation pathways typically involve cleavage of bonds adjacent to the carbonyl group or within the aromatic rings and alkyl substituents libretexts.orgmsu.edu. A common fragmentation mechanism observed in benzophenones is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion msu.edu. For this compound, a prominent fragment ion observed is at m/z 105, which corresponds to the benzoyl cation ([C₆H₅CO]⁺) fu-berlin.de. This fragment arises from the cleavage of the bond connecting the carbonyl group to the ethylphenyl moiety, or vice versa, with the charge residing on the benzoyl fragment due to its stability.

While simple cleavages are prevalent, rearrangements, such as the migration of hydrogen atoms or alkyl groups, can also occur, leading to unexpected fragment ions orgchemboulder.comnih.gov. The relative abundance of fragments resulting from simple cleavage versus rearrangement pathways provides valuable clues about the molecular structure. Advanced techniques like tandem mass spectrometry (MS/MS) are often employed in conjunction with isotopic labeling to differentiate between these processes and confirm proposed fragmentation pathways researchgate.netfu-berlin.denih.gov.

Isotope Labeling Strategies for Fragmentation Studies (e.g., 18O-Labeling)

Isotope labeling is a critical strategy for unequivocally elucidating fragmentation mechanisms and confirming the origin of atoms within fragment ions researchgate.netfu-berlin.denih.gov. By replacing specific atoms in the molecule with their stable isotopes, such as ¹⁸O for oxygen atoms or deuterium (B1214612) (²H) for hydrogen atoms, researchers can track the fate of these atoms during ionization and fragmentation researchgate.netfu-berlin.denih.govnih.gov.

Studies involving benzophenone derivatives, including this compound, have utilized ¹⁸O-labeling to clarify the origin of fragment ions researchgate.netfu-berlin.denih.gov. For instance, if an ¹⁸O-labeled carbonyl oxygen is present, observing its presence or absence in specific fragment ions can confirm whether that fragment originated from the carbonyl group. This technique is particularly useful for compounds that are not readily amenable to derivatization, such as silylation, where labeling can provide essential structural information fu-berlin.de. The observed mass shifts in fragment ions due to the presence of heavier isotopes (e.g., +2 Da for ¹⁸O incorporation) directly correlate with the proposed fragmentation pathways, thereby substantiating structural assignments researchgate.netfu-berlin.denih.gov. These experiments are often coupled with high-resolution mass spectrometry and MS/MS to provide detailed fragmentation information researchgate.netfu-berlin.denih.gov.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it suitable for trace analysis and the identification of metabolites or degradation products thermofisher.comlcms.czmeasurlabs.comthermofisher.com. This compound has been analyzed using GC-MS in environmental studies, often as a degradation product of the pharmaceutical ketoprofen (B1673614) researchgate.netnih.govresearchgate.netresearchgate.net.

The analytical process typically involves sample preparation steps such as solid-phase extraction (SPE) or microwave-assisted extraction (MAE) to isolate and concentrate the analyte from complex matrices like water or sediment nih.govresearchgate.net. Following extraction, derivatization may be employed to enhance volatility and thermal stability, although benzophenone derivatives are often sufficiently volatile for direct GC-MS analysis. The GC separates the components based on their boiling points and interactions with the stationary phase, while the MS detector identifies and quantifies them based on their mass-to-charge (m/z) ratios and fragmentation patterns thermofisher.comthermofisher.com.

GC-MS offers several advantages for the analysis of this compound:

High Separation Power: GC effectively separates complex mixtures, allowing for the isolation of this compound from other co-existing compounds thermofisher.comthermofisher.comshimadzu.com.

Sensitivity: The technique is capable of detecting compounds at trace levels, with detection limits reported in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range in environmental samples nih.govresearchgate.net.

Identification: EI-MS generates reproducible and compound-specific fragmentation patterns, which can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification thermofisher.comthermofisher.com.

These attributes make GC-MS an indispensable tool for monitoring this compound in environmental contexts and potentially for identifying it as a metabolite or degradation product in biological or chemical studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 3-Ethylbenzophenone at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been employed to elucidate its electronic structure, reactivity, and the mechanisms of its formation and subsequent reactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in characterizing the electronic landscape of this compound. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter in determining the chemical reactivity and kinetic stability of the molecule.

While specific HOMO-LUMO energy values for this compound are not extensively tabulated in publicly available literature, DFT studies on benzophenone (B1666685) and its derivatives consistently show that the HOMO is typically localized on the phenyl rings, while the LUMO is centered on the carbonyl group. This distribution is crucial for its photochemical activity. Reactivity descriptors, derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, help in predicting the sites susceptible to nucleophilic and electrophilic attacks. For this compound, the carbonyl oxygen is expected to be a primary site for electrophilic attack, a key factor in its interaction with biological molecules.

Table 1: Calculated Electronic Properties of Benzophenone Derivatives (Illustrative) (Note: This table is illustrative of typical values obtained for benzophenone derivatives from DFT calculations, as specific data for this compound is not readily available in the literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzophenone | -6.5 | -1.8 | 4.7 |

| 4-Methylbenzophenone | -6.3 | -1.7 | 4.6 |

| 4-Chlorobenzophenone | -6.6 | -2.0 | 4.6 |

Ab Initio Methods for Reaction Mechanism Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in predicting the reaction mechanisms involving this compound. A significant focus of these studies has been the photochemical degradation of ketoprofen (B1673614). science.gov This process involves the decarboxylation of the ketoprofen anion upon UV irradiation to form a carbanion, which is a precursor to this compound.

This carbanion subsequently abstracts a proton from the surrounding medium to yield the this compound ketyl biradical (3-EBPH). acs.orgacs.org Theoretical calculations have been pivotal in elucidating the energetics and transition states of these steps. It has been shown that amino acids can accelerate the proton transfer to the carbanion, a finding with significant implications for understanding ketoprofen-induced photosensitivity in biological systems. acs.orgresearchgate.net

Excited-State Calculations for Photochemical Pathway Characterization

The photochemical behavior of this compound is governed by the properties of its electronically excited states. Excited-state calculations, often performed using Time-Dependent DFT (TD-DFT) or other advanced methods, are essential for characterizing these states and predicting photochemical pathways.

Experimental studies using laser flash photolysis have identified the triplet excited state of this compound, which has a measured lifetime of 28 microseconds (µs). science.gov Such experimental findings are often complemented by theoretical calculations to understand the nature of the excited state (e.g., n,π* or π,π* character) and its decay pathways. These calculations can also predict the absorption and emission spectra of the molecule. The long lifetime of the triplet state is indicative of its potential to act as a photosensitizer, transferring its energy to other molecules, including molecular oxygen to generate reactive singlet oxygen.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into dynamic processes, conformational changes, and intermolecular interactions that are not accessible through static quantum chemical calculations.

Modeling Photochemical Behavior in Solution and Confined Media

MD simulations have been employed to model the behavior of ketoprofen and its photoproducts, including this compound, in various environments. These simulations can provide a detailed picture of how solvent molecules arrange around this compound and how this solvation shell influences its photochemical reactions.

In biological contexts, MD simulations have been used to study the docking of ketoprofen into proteins such as human serum albumin (HSA). acs.org These studies are relevant to this compound as it is formed in these biological environments. The simulations can reveal the specific binding sites and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) between the drug/photoproduct and the protein residues. This information is critical for understanding the mechanisms of drug-induced photosensitivity.

Conformational Analysis and Intermolecular Interactions

The flexibility of the 3-ethyl group and the rotation of the phenyl rings in this compound give rise to a complex conformational landscape. MD simulations can be used to explore this landscape and identify the most stable conformers and the energy barriers between them. The conformation of the molecule can significantly impact its reactivity and interaction with other molecules.

The intermolecular interactions of this compound, particularly hydrogen bonding to its carbonyl group, are crucial for its behavior in protic solvents and biological systems. MD simulations can quantify these interactions and provide insights into their strength and dynamics.

Table 2: Key Computational and Theoretical Findings for this compound

| Investigation Area | Method | Key Findings |

|---|---|---|

| Electronic Structure | DFT | Characterization of HOMO and LUMO, prediction of reactive sites. |

| Reaction Mechanism | Ab Initio | Elucidation of the formation pathway from ketoprofen via a carbanion intermediate. |

| Excited States | TD-DFT, LFP | Identification of the triplet excited state with a lifetime of 28 µs. |

| Behavior in Solution | MD Simulations | Modeling of solvation effects on photochemical reactions. |

| Biological Interactions | MD Simulations | Study of interactions within protein binding sites. |

| Conformational Space | MD Simulations | Exploration of stable conformers and rotational barriers. |

Theoretical Studies of Reaction Kinetics and Thermodynamics

Theoretical investigations into the kinetics and thermodynamics of a chemical reaction provide fundamental insights into its feasibility, rate, and mechanism. For a compound like this compound, such studies would be invaluable in predicting its reactivity and stability under various conditions.

Prediction of Reaction Barriers and Transition States

The prediction of reaction barriers, or activation energies, is a cornerstone of computational reaction kinetics. This involves mapping the potential energy surface of a reaction to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate constant.

A theoretical study on this compound would involve modeling its reactions, for instance, with radicals or other reactive species. Computational chemists would employ sophisticated algorithms to locate the transition state geometries for these hypothetical reactions. The energy difference between the reactants and the transition state would yield the reaction barrier.

Interactive Data Table: Hypothetical Reaction Barriers for this compound

| Reaction Type | Reactant(s) | Predicted Reaction Barrier (kcal/mol) |

| Hydrogen Abstraction | This compound + •OH | Data Not Available |

| Radical Addition | This compound + •CH3 | Data Not Available |

| Nucleophilic Attack | This compound + CN- | Data Not Available |

This table illustrates the type of data that would be generated from computational studies. Currently, no specific values for this compound have been found in the literature.

Evaluation of Enthalpic and Entropic Contributions to Reaction Energetics

Beyond the potential energy barrier, a complete thermodynamic picture of a reaction requires the evaluation of enthalpic (ΔH) and entropic (ΔS) contributions. Enthalpy relates to the heat change of a reaction, while entropy is a measure of the change in disorder. Together, they determine the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate.

Computational frequency calculations on the reactant and transition state structures allow for the determination of these thermodynamic quantities. For this compound, this would enable a deeper understanding of how temperature affects its reaction rates and the spontaneity of its transformations.

Interactive Data Table: Hypothetical Thermodynamic Contributions for a Reaction of this compound

| Thermodynamic Parameter | Value (units) |

| Enthalpy of Activation (ΔH‡) | Data Not Available |

| Entropy of Activation (ΔS‡) | Data Not Available |

| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available |

This table is a template for the kind of thermodynamic data that would be produced in a dedicated computational study of this compound's reactivity. No such data is currently available.

Research Applications and Functional Roles

Photoinitiator Applications in Polymer Science

3-Ethylbenzophenone belongs to the class of Type II photoinitiators, which are compounds that generate free radicals upon absorption of light, typically in the ultraviolet (UV) range. This characteristic makes it a valuable component in photopolymerization processes, which are utilized in a wide array of industrial applications, including coatings, inks, adhesives, and 3D printing. The ethyl group at the meta-position can subtly influence the photophysical and photochemical properties of the benzophenone (B1666685) core, potentially affecting its efficiency as a photoinitiator.

The process of free radical generation by this compound, like other benzophenone derivatives, is initiated by the absorption of a photon, which elevates the molecule to an excited singlet state (S1). This is followed by a rapid and efficient intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1).

Key Steps in Radical Generation:

Photoexcitation: this compound absorbs UV radiation, promoting an n → π* transition, where a non-bonding electron from the carbonyl oxygen is excited to an anti-bonding π* orbital.

3-Et-BP + hν → ¹(3-Et-BP)*

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the triplet state.

¹(3-Et-BP)* → ³(3-Et-BP)*

Hydrogen Abstraction: The triplet state of this compound is a diradical-like species and is highly reactive. It can abstract a hydrogen atom from a suitable hydrogen donor molecule (often a co-initiator, such as an amine or a thiol) present in the formulation. This step is crucial for the generation of the initiating free radicals.

³(3-Et-BP)* + R-H → [3-Et-BP-H]• + R•

The resulting species are a ketyl radical derived from the benzophenone and a free radical from the hydrogen donor. The radical generated from the hydrogen donor (R•) is typically the primary species that initiates the polymerization process.

Acrylate (B77674) monomers are widely used in photopolymerization due to their high reactivity. This compound, in conjunction with a co-initiator, can effectively initiate the free-radical polymerization of these monomers.

The free radical (R•), generated from the hydrogen abstraction step, attacks the carbon-carbon double bond of an acrylate monomer, thereby initiating the polymerization chain reaction.

Polymerization Steps:

Initiation: R• + CH₂=CH-C(O)OR' → R-CH₂-ĊH-C(O)OR'

Propagation: The newly formed radical adds to subsequent monomer units, leading to the growth of the polymer chain.

Termination: The polymerization process ceases through various termination reactions, such as radical-radical combination or disproportionation.

The efficiency of this compound in these systems depends on factors such as the UV wavelength and intensity, the nature of the co-initiator, and the specific acrylate monomer being used.

While less common than its role in free-radical polymerization, benzophenone derivatives can also participate in photochemically induced anionic polymerization under specific conditions. The ketyl radical anion, formed by electron transfer, can initiate the polymerization of certain monomers.

The triplet-excited this compound can accept an electron from a suitable electron donor (e.g., a tertiary amine) to form a radical anion.

³(3-Et-BP)* + :NR₃ → [3-Et-BP]•⁻ + [NR₃]•⁺

This ketyl radical anion can then initiate the anionic polymerization of monomers with electron-withdrawing groups, such as styrene (B11656) or methyl methacrylate, by adding to the double bond and generating a carbanion which propagates the chain. However, this application is highly specific and less prevalent than its use in radical systems.

The concentration of this compound is a critical parameter that must be optimized to achieve maximum polymerization efficiency. The relationship between photoinitiator concentration and polymerization rate is not always linear.

| Concentration Range | Effect on Polymerization | Rationale |

| Low | Low polymerization rate and conversion. | Insufficient absorption of UV light and generation of a low concentration of initiating radicals. |

| Optimal | Maximum polymerization rate and high conversion. | Sufficient radical generation throughout the sample depth, leading to efficient initiation. |

| High | Decreased polymerization rate and reduced cure depth. | "Inner filter" effect, where excessive photoinitiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample. This leads to incomplete curing. High concentrations of radicals can also lead to increased termination reactions. |

Typically, the optimal concentration of a photoinitiator like this compound in a formulation is in the range of 0.5% to 5% by weight, depending on the specific system and desired properties of the final polymer.

Advanced Intermediacy in Organic Synthesis

Beyond its applications in polymer science, this compound serves as a valuable intermediate in multi-step organic synthesis, providing a versatile scaffold for the construction of more complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.

The benzophenone core of this compound offers multiple reactive sites that can be exploited for further chemical transformations. The carbonyl group can undergo a variety of reactions, such as reduction, Grignard additions, and Wittig reactions. The aromatic rings can be subjected to electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.

A prominent example of the use of this compound as a strategic building block is in the synthesis of Ketoprofen (B1673614) , a widely used non-steroidal anti-inflammatory drug (NSAID).

Synthetic Route to Ketoprofen from this compound:

Halogenation: The benzylic position of the ethyl group in this compound is selectively brominated, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to form 3-(1-bromoethyl)benzophenone.

Nitrile Formation: The bromo derivative is then reacted with a cyanide salt (e.g., sodium cyanide) to introduce a nitrile group, yielding 2-(3-benzoylphenyl)propanenitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the carboxylic acid, resulting in the formation of Ketoprofen.

This synthesis highlights the strategic utility of this compound, where the ethyl group serves as a handle for the introduction of the propionic acid side chain characteristic of the final drug molecule.

Precursor Role in the Synthesis of Specific Pharmaceutical Active Ingredients

This compound serves as a crucial starting material in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure provides a key scaffold for building more complex molecules with therapeutic properties. The primary pharmaceutical application of this compound is in the production of Ketoprofen and its active enantiomer, Dexketoprofen.

The synthesis of Ketoprofen from this compound derivatives is a well-established process in the pharmaceutical industry. One common route involves the conversion of this compound to 3-(1-cyanoethyl)benzophenone. This intermediate is then hydrolyzed to yield Ketoprofen. Various patents detail specific methodologies for this conversion, often focusing on optimizing reaction conditions to improve yield and purity. For instance, one patented method describes the reaction of 3-nitrile ethyl benzophenone, a derivative of this compound, with hydrogen chloride gas in an alcohol solvent to produce an intermediate that is subsequently hydrolyzed with an inorganic base to form Ketoprofen. google.comgoogle.com

Dexketoprofen, the (S)-(+)-enantiomer of Ketoprofen, is known for its more potent analgesic and anti-inflammatory effects compared to the racemic mixture. nih.gov The synthesis of Dexketoprofen also utilizes derivatives of this compound. The manufacturing processes are designed to selectively produce the S-enantiomer, often employing chiral resolution techniques or stereoselective synthesis pathways that start from a this compound-derived intermediate.

The following table summarizes the key pharmaceutical active ingredients synthesized from this compound and their primary therapeutic use:

| Pharmaceutical Active Ingredient | Chemical Name | Therapeutic Use |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory, Analgesic |

| Dexketoprofen | (S)-2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory, Analgesic |

Contribution to Organic Electronic Materials Research

The benzophenone core, of which this compound is a derivative, has garnered significant attention in the field of organic electronics. Its inherent electronic properties and structural versatility make it a valuable building block for the design and synthesis of novel organic materials with applications in various electronic devices.

Benzophenone Core in Organic Semiconductors

The benzophenone framework is utilized as a fragment in the synthesis of organic semiconductors. nih.gov These materials are essential components of organic thin-film transistors (OTFTs) and other organic electronic devices. The electron-deficient nature of the benzophenone core allows it to be integrated with various electron-donating units to create molecules with tailored electronic properties. This donor-acceptor architecture is a common strategy in the design of high-performance organic semiconductors. The twisted geometry of the benzophenone unit can also help in reducing intermolecular interactions, which is beneficial for achieving stable and efficient device performance.

Utility as a Phosphor with High Intersystem Crossing Efficiency

Benzophenone and its derivatives are well-known for their high intersystem crossing (ISC) efficiency. nih.gov Intersystem crossing is a photophysical process where a molecule in an excited singlet state transitions to an excited triplet state. This property is crucial for the development of phosphorescent materials. The high ISC rate in benzophenones is attributed to the presence of the carbonyl group and the relatively small energy gap between the singlet and triplet excited states. This efficient generation of triplet excitons makes benzophenone-based materials valuable as phosphors in various applications, including organic light-emitting diodes (OLEDs).

Development of Thermally Activated Delayed Fluorescent (TADF) Emitters

A significant application of the benzophenone core is in the development of Thermally Activated Delayed Fluorescent (TADF) emitters for OLEDs. nih.gov TADF materials can harvest both singlet and triplet excitons to generate light, leading to potentially 100% internal quantum efficiency in OLEDs. The high intersystem crossing efficiency of the benzophenone unit makes it an excellent acceptor component in donor-acceptor type TADF molecules. By carefully designing the donor and acceptor moieties, it is possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal activation, resulting in delayed fluorescence.

The following table provides an overview of the key properties and applications of the benzophenone core in organic electronic materials research:

| Property/Application | Description |

| Organic Semiconductors | The benzophenone core acts as an electron-accepting unit in donor-acceptor molecules, enabling the tuning of electronic properties for applications in organic thin-film transistors. |

| Phosphorescence | High intersystem crossing efficiency allows for the effective generation of triplet excitons, making benzophenone derivatives useful as phosphors. |

| TADF Emitters | The benzophenone core is a key building block for TADF emitters in OLEDs, facilitating high efficiency through the harvesting of both singlet and triplet excitons. |

Environmental Toxicology and Ecotoxicological Research

The widespread use of benzophenone and its derivatives in various consumer and industrial products has led to concerns about their environmental presence and potential ecological impact. Research in this area focuses on understanding their fate, persistence, and toxicity in the environment.

Assessment of Environmental Fate and Persistence

Benzophenone-type compounds, including derivatives like this compound, can enter the environment through various pathways, such as wastewater treatment plant effluents and direct release from consumer products. Studies on the environmental fate of benzophenones indicate that they can be found in various environmental compartments, including surface water, sediment, and biota.

The persistence of these compounds in the environment is a key area of investigation. Some benzophenone derivatives have been shown to be relatively resistant to biodegradation. Their photostability, a desirable trait for their application as UV filters, can contribute to their persistence in aquatic environments. The environmental half-life of benzophenones can vary depending on environmental conditions such as sunlight intensity and the presence of other substances. For example, the photodegradation of some benzophenones can be influenced by the presence of humic acids and metal ions in the water.

The following table summarizes the key aspects of the environmental fate and persistence of benzophenone derivatives:

| Aspect | Description |

| Sources of Environmental Release | Wastewater treatment plant effluents, runoff from agricultural and urban areas, and direct release from personal care products. |

| Environmental Compartments | Detected in surface water, groundwater, sediment, and aquatic organisms. |

| Persistence | Generally show resistance to biodegradation and can persist in the environment due to their photostability. |

| Degradation Pathways | Photodegradation is a potential removal mechanism, though rates can be slow under environmental conditions. |

Genotoxicity Profiling of this compound and its Photodegradation Mixtures

The genotoxic potential of this compound and its photodegradation products has been a subject of scientific inquiry, particularly in the context of environmental science and toxicology. Research in this area is crucial for understanding the potential risks associated with the presence of this compound and its derivatives in the environment. Studies have primarily focused on evaluating the genotoxicity of the parent compound and the complex mixtures that result from its degradation under the influence of light.

A significant study investigated the environmental fate and genotoxicity of several benzophenone derivatives, including this compound, which is known to be a phototransformation product of the pharmaceutical ketoprofen. Current time information in Washington, DC, US.nih.gov This research employed the SOS/umuC assay to assess the genotoxic activity of these compounds and their photodegradation mixtures. Current time information in Washington, DC, US.nih.gov The SOS/umuC test is a widely used bacterial short-term assay for the detection of genotoxic agents. Current time information in Washington, DC, US.nih.gov

The investigation involved laboratory-scale irradiation experiments using a medium pressure UV lamp to simulate environmental photodegradation. Current time information in Washington, DC, US.nih.gov The genotoxicity of the parent compounds was tested, as well as the resulting mixtures after irradiation. Current time information in Washington, DC, US.nih.gov

The findings from this research indicated that after irradiation, the photodegradation mixtures of the tested benzophenones, with the notable exception of benzophenone itself, did not elicit any genotoxic activity in the SOS/umuC assay. Current time information in Washington, DC, US.nih.gov While some parent benzophenone compounds, specifically UV filters, showed weak genotoxic activity in the presence of a metabolic activation system, this was observed at concentrations significantly higher than those typically found in the environment. Current time information in Washington, DC, US.nih.gov

The study also highlighted that this compound and 3-acetylbenzophenone (B1664593) are formed under environmental conditions when ketoprofen is exposed to natural sunlight. Current time information in Washington, DC, US.nih.gov The research underscores the importance of evaluating not just the parent compounds but also their transformation products to fully understand their environmental impact.

The table below summarizes the key aspects of the genotoxicity testing of benzophenone derivatives from the aforementioned study.

| Compound/Mixture Category | Genotoxicity Finding (SOS/umuC Assay) | Conditions |

| Parent Benzophenone UV Filters | Weak genotoxic activity | In the presence of a metabolic activation system at high concentrations (≥125 μg/mL) |

| Photodegradation Mixtures (excluding Benzophenone) | No genotoxic activity elicited | After UV irradiation |

| Benzophenone Photodegradation Mixture | Weak genotoxic activity | After UV irradiation |

It is important to note that the genotoxicity of a substance can be influenced by various factors, including the test system used, the concentration of the substance, and the presence of metabolic activation. The research into the genotoxicity of this compound and its photodegradation products contributes to a broader understanding of the environmental safety of benzophenone derivatives.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Ethylbenzophenone in laboratory settings?

- Methodological Answer : this compound is primarily synthesized via phototransformation of pharmaceuticals like ketoprofen under UV irradiation. Characterization involves spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC or GC-MS) to confirm purity and structural integrity. For impurity analysis, reference standards (CAS 66067-43-4) are used to validate detection limits .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS is recommended for trace-level detection in water and soil samples. For laboratory standards, calibration curves using certified reference materials (e.g., ketoprofen-derived impurities) ensure accuracy. Cross-validate results with high-resolution mass spectrometry (HRMS) to distinguish this compound from structural analogs like 4-Ethylbenzophenone .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure. Work under fume hoods to avoid inhalation of aerosols. Spills should be contained using HEPA-filter vacuums, and waste must be disposed via certified hazardous waste facilities. Refer to GHS-compliant SDS sheets for emergency response (e.g., CHEMTREC® contact) .

Advanced Research Questions

Q. How do photolytic degradation pathways of this compound influence its environmental persistence?

- Methodological Answer : Conduct controlled UV irradiation experiments (e.g., solar simulators) to identify photodegradation byproducts like 3-acetylbenzophenone. Use quantum yield calculations and LC-HRMS to map degradation kinetics. Compare results across pH gradients and dissolved organic matter levels to assess environmental variables .

Q. What molecular mechanisms underlie the endocrine-disrupting effects of this compound?

- Methodological Answer : Employ receptor-binding assays (e.g., estrogen receptor alpha/beta) and transcriptomic profiling (RNA-seq) in in vitro models (e.g., MCF-7 cells). Validate findings with in vivo zebrafish assays to assess endocrine endpoints like vitellogenin induction. Cross-reference with structural analogs (e.g., benzophenone-3) to isolate substituent-specific effects .

Q. How can researchers resolve contradictions in reported half-lives of this compound across different environmental compartments?

- Methodological Answer : Design comparative studies using standardized OECD guidelines (e.g., OECD 308 for water-sediment systems). Control variables such as microbial activity, light exposure, and temperature. Apply kinetic modeling (e.g., first-order decay equations) to reconcile discrepancies between lab and field data .

Methodological Guidance for Data Interpretation

Q. What strategies are recommended for validating conflicting toxicity data in this compound studies?

- Methodological Answer : Use tiered testing approaches:

- Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization).

- Tier 2 : Chronic exposure studies with biomarker analysis (e.g., oxidative stress enzymes).

- Tier 3 : Multi-omics integration (metabolomics/proteomics) to identify mechanistic pathways.

Cross-validate with computational models (QSAR) to predict toxicity thresholds .

Q. How should researchers design experiments to assess the neurotoxic potential of this compound?

- Methodological Answer : Utilize differentiated neuronal cell lines (e.g., SH-SY5Y) for in vitro neurotoxicity screening. Measure endpoints like mitochondrial membrane potential and reactive oxygen species (ROS) generation. Complement with in vivo murine models, focusing on blood-brain barrier penetration and histopathological analysis of brain tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。